molecular formula C14H20N6O2 B2402641 1,3,4,9-tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919025-53-9

1,3,4,9-tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2402641
CAS No.: 919025-53-9
M. Wt: 304.354
InChI Key: AYRPXBUAMBCXJY-UHFFFAOYSA-N
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Description

1,3,4,9-Tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound belonging to the purine derivative family. This compound features a triazino[3,4-f]purine core with multiple methyl and propyl groups attached, making it a unique and structurally intricate molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the purine core. One common approach is the condensation of appropriate precursors, such as amines and diketones, under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process is optimized for efficiency and yield, often employing continuous flow chemistry to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of new functional groups, leading to derivatives with altered properties.

Scientific Research Applications

This compound has garnered interest in various scientific fields due to its unique structure and potential biological activity.

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Research has explored its potential as a bioactive compound, investigating its effects on cellular processes and signaling pathways.

Medicine: The compound has been studied for its therapeutic potential, including its use in drug discovery and development.

Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context and the specific biological system being studied.

Comparison with Similar Compounds

  • 1,3,7,9-Tetramethyluric Acid: A closely related purine derivative with similar structural features.

  • 7,9-Dihydro-1,3,7,9-tetramethylpurine-2,6,8(3H)-trione: Another purine derivative with a similar core structure.

Uniqueness: 1,3,4,9-Tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione stands out due to its specific arrangement of methyl and propyl groups, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

1,3,4,9-tetramethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-6-7-19-12(21)10-11(17(4)14(19)22)15-13-18(5)16-8(2)9(3)20(10)13/h9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRPXBUAMBCXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(C(=NN3C)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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